3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide
Description
This compound is a structurally complex molecule featuring a 1,3-thiazole core substituted with a cyclohexylcarbamoyl-amino group at position 2 and a propanamide side chain at position 2. The propanamide moiety is further linked to a 4-(diethylamino)-2-methylphenyl group, imparting distinct physicochemical and pharmacological properties. The synthesis of analogous thiazole-propanamide derivatives typically involves multi-step reactions, such as condensation of thiazole intermediates with activated carboxylic acids or their derivatives under reflux conditions (e.g., methanol or ethanol with hydrazine hydrate or CS₂/KOH) . Its design aligns with trends in medicinal chemistry where thiazole rings and arylpropanamide groups are leveraged for their bioisosteric properties and metabolic stability .
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(diethylamino)-2-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O2S/c1-4-29(5-2)20-12-13-21(17(3)15-20)27-22(30)14-11-19-16-32-24(26-19)28-23(31)25-18-9-7-6-8-10-18/h12-13,15-16,18H,4-11,14H2,1-3H3,(H,27,30)(H2,25,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMZDWZKQTXRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and reported activities of compounds analogous to the target molecule:
Key Comparative Insights
Thiazole vs. Non-Thiazole Cores: The target compound’s thiazole core distinguishes it from simpler propanamides like propanil (herbicide) . Thiazoles are known for their π-π stacking and hydrogen-bonding capabilities, which enhance target binding in biological systems compared to non-heterocyclic analogues . In contrast, compound 31 () retains the thiazole core but substitutes the cyclohexyl group with a 4-fluorophenyl moiety, which may alter selectivity (e.g., favoring KPNB1 over other kinases).
Substituent Effects on Bioactivity: The 4-(diethylamino)-2-methylphenyl group in the target compound introduces a tertiary amine, likely improving water solubility and conferring basicity, whereas compound 31’s furan-2-yl group increases aromaticity and electron-rich character .
Synthetic Complexity: The target compound’s synthesis likely parallels methods in (thiazole formation via CS₂/KOH-mediated cyclization) but requires additional steps for introducing the cyclohexylcarbamoyl and diethylamino groups .
The cyclohexylcarbamoyl substituent could mimic peptide bonds, enabling protease or kinase inhibition—a feature absent in simpler analogues like propanil .
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